tert-butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate
Overview
Description
“tert-butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate” is a chemical compound with the CAS Number: 2137058-21-8 . It has a molecular weight of 200.28 . The compound is in the form of an oil and is stored at a temperature of 4°C .
Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl (S)-3- (1-aminoethyl)azetidine-1-carboxylate . The Inchi Code for this compound is 1S/C10H20N2O2/c1-7 (11)8-5-12 (6-8)9 (13)14-10 (2,3)4/h7-8H,5-6,11H2,1-4H3/t7-/m0/s1 . The Inchi key is JSURSCDQTBSUPP-ZETCQYMHSA-N .Physical And Chemical Properties Analysis
The compound is in the form of an oil . It is stored at a temperature of 4°C .Scientific Research Applications
- Baricitinib Analog : Researchers have explored this compound as a potential analog for baricitinib, a drug used in rheumatoid arthritis treatment. The isotope-labeled version of baricitinib, prepared using tert-butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate, can help probe its pharmacokinetics in the context of COVID-19 treatment .
- Spire2-FMN2 Interaction Disruption : Scientists have investigated fragments that specifically disrupt the Spire2-FMN2 interaction. tert-Butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate serves as a valuable building block in fragment-based drug discovery .
Medicinal Chemistry and Drug Development
Fragment-Based Drug Discovery
Safety and Hazards
The compound has been classified as dangerous with the signal word "Danger" . It has hazard statements H315, H318, and H335, indicating that it causes severe skin burns and eye damage, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
tert-butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-7(11)8-5-12(6-8)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSURSCDQTBSUPP-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CN(C1)C(=O)OC(C)(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CN(C1)C(=O)OC(C)(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.